Oxandrolone 17-Sulfate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

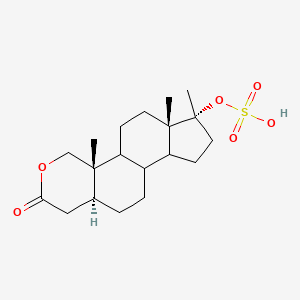

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C19H30O6S |

|---|---|

Molecular Weight |

386.5 g/mol |

IUPAC Name |

[(1R,5aS,9aS,11aS)-1,9a,11a-trimethyl-7-oxo-2,3,3a,3b,4,5,5a,6,9,9b,10,11-dodecahydroindeno[4,5-h]isochromen-1-yl] hydrogen sulfate |

InChI |

InChI=1S/C19H30O6S/c1-17-11-24-16(20)10-12(17)4-5-13-14(17)6-8-18(2)15(13)7-9-19(18,3)25-26(21,22)23/h12-15H,4-11H2,1-3H3,(H,21,22,23)/t12-,13?,14?,15?,17-,18-,19+/m0/s1 |

InChI Key |

YPBBZPDXGLWWSK-LWRWTLSVSA-N |

Isomeric SMILES |

C[C@]12CCC3C(C1CC[C@@]2(C)OS(=O)(=O)O)CC[C@@H]4[C@@]3(COC(=O)C4)C |

Canonical SMILES |

CC12CCC3C(C1CCC2(C)OS(=O)(=O)O)CCC4C3(COC(=O)C4)C |

Origin of Product |

United States |

Contextualization of Sulfate Conjugates Within Steroid Metabolism Research

Steroid metabolism in the body is a two-phase process designed to increase the water solubility of compounds, thereby facilitating their excretion. Phase I involves reactions like oxidation, reduction, and hydrolysis. Phase II involves conjugation, where the parent steroid or its Phase I metabolite is linked to a polar molecule, such as glucuronic acid or sulfate (B86663).

Historically, sulfated steroids were often viewed simply as inactive, water-soluble end products destined for elimination. nih.gov However, contemporary research has reshaped this understanding, revealing that sulfation is a highly dynamic and significant process. sci-hub.se Sulfate conjugation can act as a "metabolic switch," modulating the biological activity of steroids. nih.gov These conjugated forms can serve as a circulating reservoir; they are transported throughout the body and can be reactivated in specific target tissues by enzymes called sulfatases, which cleave the sulfate group. nih.gov This "sulfatase pathway" highlights that sulfated steroids are not merely metabolic waste but key players in steroid hormone homeostasis and action. nih.gov

The addition of a sulfate group dramatically increases the polarity and water solubility of the steroid, which is essential for its transport in the bloodstream and eventual excretion in urine or bile. nih.gov This biochemical modification is catalyzed by a family of enzymes known as sulfotransferases (SULTs). nih.gov The study of these sulfated conjugates is therefore fundamental to understanding the complete lifecycle of a steroid within the body, from its administration to its final elimination.

Historical Trajectory of Oxandrolone Metabolite Investigations

The investigation into how the human body metabolizes oxandrolone (B1677835) has progressed in tandem with advancements in analytical technology.

Initial studies, primarily relying on gas chromatography-mass spectrometry (GC-MS), identified unchanged oxandrolone and its 17-epimer, 17-epi-oxandrolone, as the principal metabolites excreted in urine. mdpi.com These early methods often required a chemical or enzymatic hydrolysis step to cleave conjugates like sulfates and glucuronides before analysis, meaning the conjugated metabolites themselves were not directly studied. mdpi.comresearchgate.net

A pivotal shift occurred with the advent and refinement of liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technology allows for the direct analysis of intact conjugated metabolites from biological samples without the need for hydrolysis. researchgate.netnih.gov This opened a new frontier in steroid analysis, enabling researchers to investigate the role of phase II metabolites, including sulfates, more thoroughly.

Research into 17α-methyl steroids, the class to which oxandrolone belongs, revealed a critical metabolic pathway involving the formation of a tertiary sulfate (B86663) at the 17β-hydroxy position. A 1992 study by Bi, et al., successfully synthesized the 17-sulfate derivatives of several anabolic steroids, including oxandrolone, confirming the chemical feasibility of this conjugate. nih.gov Subsequent research demonstrated that this Oxandrolone 17-Sulfate is not a stable end-product. Instead, it serves as a key intermediate that undergoes further reactions. nih.gov In vivo studies showed that the formation of the 17-sulfate conjugate of oxandrolone leads to its rearrangement, yielding both the 17-epimer and a unique, rearranged metabolite known as 18-nor-17,17-dimethyl-13(14)-ene oxandrolone. nih.gov More recent investigations have identified the sulfate conjugate of a different rearranged metabolite, 17β-hydroxymethyl-17α-methyl-18-nor-2-oxa-5α-androsta-13-en-3-one, as a new long-term marker of oxandrolone use. researchgate.netnih.gov

This historical trajectory shows a clear progression from identifying the most abundant, unconjugated metabolites to uncovering the crucial role of transient, conjugated intermediates like this compound in forming long-term, detectable metabolic footprints.

Academic Significance of Oxandrolone 17 Sulfate in Metabolic and Analytical Studies

Chemical Synthesis and Preparative Methodologies for Oxandrolone Sulfate and Analogues

The synthesis of steroid sulfates, particularly those involving a sterically hindered tertiary hydroxyl group like the one at the C17 position of oxandrolone, presents unique chemical challenges. The inherent instability of these tertiary sulfates often leads to difficulties in their preparation and isolation.

General Synthetic Approaches for Steroid Sulfates

The sulfation of steroids is a critical process for creating reference materials for metabolism studies and anti-doping analysis. A common and effective method for the synthesis of steroid sulfates involves the use of a sulfur trioxide-amine complex, such as the sulfur trioxide pyridine (B92270) complex (SO₃•py). nih.govresearchgate.net This reagent is favored as it is less harsh than other sulfating agents like chlorosulfonic acid, thus minimizing degradation of the steroid nucleus.

The general procedure involves reacting the parent steroid with the SO₃•py complex in an anhydrous aprotic solvent, such as pyridine or dimethylformamide (DMF). The reaction is typically stirred at room temperature for a number of hours to ensure complete sulfation.

Purification of the resulting steroid sulfate is often achieved using solid-phase extraction (SPE). nih.govresearchgate.net This technique is well-suited for analytical laboratories and allows for the efficient separation of the polar sulfate conjugate from the unreacted steroid and other non-polar impurities. Reversed-phase SPE cartridges, such as C18, are commonly employed for this purpose. researchgate.net

Specific Methods for this compound Synthesis

The synthesis of this compound follows the general principles outlined above. The tertiary 17β-hydroxyl group of oxandrolone is reacted with a suitable sulfating agent, most commonly the sulfur trioxide pyridine complex. nih.gov The reaction is typically carried out in an anhydrous solvent to prevent premature hydrolysis of the sulfate ester.

While the synthesis of many primary and secondary steroid sulfates proceeds with relative ease, the formation of tertiary sulfates like that of oxandrolone is known to be challenging due to the steric hindrance around the 17α-methyl group and the electronic nature of the tertiary alcohol. nih.gov Reports have indicated that the synthesis of the sulfate of 17β-oxandrolone, an epimer of oxandrolone, can be unsuccessful under certain conditions, highlighting the delicate nature of this transformation.

The purification of this compound can be effectively performed using solid-phase extraction (SPE), a technique that has proven valuable for the purification of a wide array of steroid sulfates. nih.gov

Synthesis of Isotope-Labeled this compound Analogues for Mechanistic and Quantitative Research

Isotopically labeled standards are indispensable tools in metabolic and quantitative studies, enabling accurate tracking and quantification of metabolites in biological matrices. The synthesis of isotope-labeled this compound can be approached by introducing stable isotopes, such as deuterium (B1214612) (²H or D), into the oxandrolone molecule prior to sulfation.

General methods for the deuterium labeling of steroids have been extensively reviewed. nih.gov These methods often involve catalytic exchange reactions or the use of deuterated reducing agents at specific stages of the steroid synthesis. For instance, deuterium can be introduced at various positions on the steroid backbone through specific chemical reactions. scilit.comnih.gov

Once the deuterium-labeled oxandrolone precursor is synthesized, the sulfation step can be carried out using the methods described in section 2.1.2. The commercial availability of standards like this compound-D3 suggests that such synthetic routes are established and utilized for producing reference materials for research and anti-doping applications.

Studies on the Rearrangement Mechanisms of Tertiary Sulfate Intermediates

A fascinating aspect of the chemistry of 17α-methyl-17β-hydroxy steroid sulfates, including this compound, is their propensity to undergo rearrangement in aqueous environments. nih.gov This rearrangement is not merely a laboratory curiosity but is a key metabolic pathway observed in vivo. nih.gov

The central event in this rearrangement is the formation of a tertiary carbocation at the C17 position following the departure of the sulfate group. This carbocationic intermediate is then subject to two primary competing reaction pathways:

Epimerization: Nucleophilic attack by water on the C17 carbocation can occur from either face of the steroid, leading to the formation of both the original 17β-hydroxy steroid and its 17α-hydroxy epimer, known as 17-epioxandrolone. nih.govnist.gov The ratio of these epimers can be influenced by the surrounding chemical environment.

Wagner-Meerwein Rearrangement: A more profound structural change occurs through a Wagner-Meerwein rearrangement. mdpi.comnih.govdshs-koeln.decdnsciencepub.com This involves the migration of the C18 methyl group from the C13 position to the adjacent C17 carbocation. This migration results in the formation of a new, more stable tertiary carbocation at C13, which is then stabilized by the elimination of a proton, typically from C14, to yield a 17,17-dimethyl-18-nor-13(14)-ene steroid. nih.govdshs-koeln.de

Studies have shown that the rearrangement of the 17β-sulfate derivatives of oxandrolone in buffered urine (pH 5.2) yields both the 17-epimer and the 18-nor-17,17-dimethyl-13(14)-ene derivative. nih.gov These rearrangement products are not artifacts of analytical procedures but are genuine metabolites formed from the unstable 17-sulfate conjugate. nih.gov The characterization of these rearranged products is crucial for understanding the complete metabolic profile of oxandrolone and for developing long-term markers for its detection in anti-doping tests. dshs-koeln.denih.govwada-ama.org

| Precursor | Rearrangement Product 1 (Epimer) | Rearrangement Product 2 (Wagner-Meerwein) |

| This compound | 17-Epioxandrolone | 17,17-Dimethyl-18-nor-2-oxa-5α-androst-13-en-3-one |

Phase II Metabolism: Biochemical Sulfation Processes of Oxandrolone and its Hydroxylated Metabolites

Phase II metabolism serves to increase the water solubility of xenobiotics, facilitating their excretion from the body. nih.gov For steroids like oxandrolone, this is often achieved through conjugation with moieties such as glucuronic acid or sulfate. nih.gov The process of sulfation, also known as sulfonation, is catalyzed by a family of enzymes called sulfotransferases (SULTs). fu-berlin.de These enzymes transfer a sulfonate group from the universal donor molecule, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to a hydroxyl group on the substrate molecule. fu-berlin.deconicet.gov.ar

In the case of oxandrolone, both the parent compound and its Phase I hydroxylated metabolites can undergo sulfation. researchgate.net Phase I reactions, which include oxidation, reduction, and hydrolysis, introduce or expose functional groups like hydroxyl groups, preparing the molecule for Phase II conjugation. conicet.gov.ar For oxandrolone, Phase I metabolism results in various hydroxylated and other modified forms of the parent steroid. researchgate.netnih.gov Subsequently, these metabolites, along with unchanged oxandrolone, can be conjugated with sulfate. researchgate.net The resulting sulfate esters are more polar and readily excreted in the urine.

Identification and Characterization of Specific Sulfated Metabolites

Advanced analytical techniques, particularly high-performance liquid chromatography coupled to tandem mass spectrometry (HPLC-MS/MS), have been instrumental in the identification and characterization of oxandrolone's sulfated metabolites in biological samples. researchgate.netnih.gov

17β-hydroxymethyl-17α-methyl-18-nor-2-oxa-5α-androsta-13-en-3-one Sulfate Conjugate

A significant discovery in the study of oxandrolone metabolism has been the identification of the sulfate conjugate of 17β-hydroxymethyl-17α-methyl-18-nor-2-oxa-5α-androsta-13-en-3-one. researchgate.netnih.gov This metabolite is considered a long-term marker for detecting oxandrolone administration. researchgate.netresearchgate.net Its formation involves a rearrangement of the D-ring of the steroid nucleus, followed by sulfation. The direct detection of this sulfate conjugate offers advantages in analytical settings, as it can extend the window of detection. researchgate.netnih.gov The synthesis of this metabolite has been achieved using fungal biotransformation, specifically with Cunninghamella elegans, which has facilitated its full characterization using techniques like liquid chromatography-nuclear magnetic resonance spectroscopy and high-resolution mass spectrometry. wada-ama.org

Other Identified Sulfated Conjugates in Research Models

Research in equine models has revealed that 16- and 17-methyl-hydroxylated metabolites of oxandrolone are predominantly excreted as sulfate conjugates in urine. researchgate.netnih.gov In contrast, parent oxandrolone, its 17-epimer, and a 17,17-dimethyl-18-norandrost-13-ene derivative were found mainly in their unconjugated forms in urine. researchgate.netnih.gov This highlights the differential handling of various oxandrolone metabolites by the body's detoxification systems.

In Vitro Biotransformation Studies Utilizing Hepatic Fractions and Other Enzymatic Systems

In vitro studies using subcellular fractions of the liver, such as microsomes and S9 fractions, are crucial for elucidating metabolic pathways. researchgate.netnih.gov These systems contain the enzymes responsible for both Phase I and Phase II metabolism.

Studies on oxandrolone using equine liver microsomes and S9 fractions have successfully demonstrated its Phase I metabolism, leading to the formation of 16-hydroxylated (two epimers), 17-methyl-hydroxylated, and 16-keto metabolites. researchgate.netnih.gov While these studies primarily focus on Phase I transformations, they provide the necessary precursors for subsequent Phase II sulfation reactions.

Furthermore, microbial biotransformation has proven to be a valuable tool for producing and studying steroid metabolites. Fungi such as Rhizopus stolonifer, Fusarium culmorum, Mortierella isabellina, Laetiporus sulphureus, Macrophomina phaseolina, and Cunninghamella blakesleeana have been shown to hydroxylate oxandrolone at various positions, creating a range of hydroxylated derivatives. nih.govmdpi.comaub.edu.lb For example, Rhizopus stolonifer produces 11α-hydroxyoxandrolone, 6α-hydroxyoxandrolone, and 9α-hydroxyoxandrolone. nih.gov These microbial systems can serve as models for mammalian metabolism and are instrumental in synthesizing reference standards for metabolites that are difficult to obtain through chemical synthesis. wada-ama.org

Comparative Metabolic Profiles Across Diverse Research Organisms and Models

The metabolism of oxandrolone can exhibit variations across different species and research models.

Human: In humans, oxandrolone is primarily excreted unchanged, with its 17α-epimer being the major metabolite. mdpi.com The identification of long-term sulfated metabolites like 17β-hydroxymethyl-17α-methyl-18-nor-2-oxa-5α-androsta-13-en-3-one sulfate has been a key finding in human studies. researchgate.netnih.gov

Equine: In horses, while parent oxandrolone is a major analyte in both plasma and urine, the 16- and 17-methyl-hydroxylated metabolites are predominantly found as sulfate conjugates in urine. researchgate.netnih.gov The longest detection period in this model was provided by 17-hydroxymethyl-oxandrolone. researchgate.netnih.gov

Rat: Studies in rats have shown that oxandrolone can induce the expression of certain cytochrome P450 enzymes, which are involved in Phase I metabolism, particularly in female rats. nih.gov This suggests a potential for sex-specific differences in the initial stages of oxandrolone biotransformation.

Fungal Models: As mentioned, various fungi can produce a wide array of hydroxylated oxandrolone metabolites, some of which are not commonly observed in mammalian systems. nih.govmdpi.comaub.edu.lb This highlights the diverse enzymatic capabilities of these microorganisms.

Below is an interactive data table summarizing the identified sulfated metabolites of oxandrolone and the research models in which they were observed.

| Metabolite | Research Model | Primary Excretion Form | Reference |

| 17β-hydroxymethyl-17α-methyl-18-nor-2-oxa-5α-androsta-13-en-3-one Sulfate Conjugate | Human | Sulfate Conjugate | researchgate.netnih.gov |

| 16-Hydroxylated Oxandrolone Metabolites | Equine | Predominantly Sulfate Conjugates | researchgate.netnih.gov |

| 17-Methyl-Hydroxylated Oxandrolone Metabolites | Equine | Predominantly Sulfate Conjugates | researchgate.netnih.gov |

Advanced Analytical Characterization and Detection Methodologies for Oxandrolone 17 Sulfate

Mass Spectrometry (MS) Techniques in Sulfate (B86663) Metabolite Analysis

Mass spectrometry has become an indispensable tool for the analysis of steroid sulfates. The direct detection of these intact conjugates provides valuable information that can be lost during indirect analysis methods that involve chemical or enzymatic hydrolysis. frontiersin.org

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS and UHPLC-MS/MS)

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) and its ultra-high-performance counterpart (UHPLC-MS/MS) are the leading methods for the sensitive and selective detection of intact steroid sulfates like Oxandrolone (B1677835) 17-Sulfate. nih.govacs.org These techniques allow for the direct analysis of sulfate conjugates, which can reduce analysis time by eliminating the need for a solvolysis step. nih.gov

Research has successfully identified sulfate metabolites of oxandrolone in urine samples using HPLC-MS/MS. nih.govresearchgate.net One significant finding was the identification of the sulfate conjugate of 17β-hydroxymethyl-17α-methyl-18-nor-2-oxa-5α-androsta-13-en-3-one as a new long-term metabolite of oxandrolone. nih.govresearchgate.net The direct detection of such long-term metabolites can significantly extend the window of detection in doping control analysis. nih.gov UHPLC-MS/MS methods have been developed and validated for the highly sensitive and rapid determination of oxandrolone and its metabolites, achieving low limits of quantification (LOQ). researchgate.netmdpi.com

Table 1: HPLC-MS/MS Parameters for Oxandrolone Metabolite Analysis

| Parameter | Condition |

|---|---|

| Chromatography | UHPLC |

| Ionization Mode | Electrospray Ionization (ESI) |

| Polarity | Negative for sulfate conjugates |

| Detection | Tandem Mass Spectrometry (MS/MS) |

High-Resolution and High-Accuracy Mass Spectrometry for Structural Elucidation

High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography, is a powerful tool for the structural elucidation of steroid metabolites. nih.gov HRMS provides high mass accuracy, which is crucial for determining the elemental composition of unknown metabolites. nih.gov This technique, in combination with tandem mass spectrometry (MS/MS), allows for detailed fragmentation studies to deduce the structure of the steroid core and the position of the sulfate group. acs.orgnih.gov Energy-resolved collision-induced dissociation (CID) as part of UHPLC-HRMS/MS analysis can be used to distinguish between regio- and stereo-isomeric steroid sulfate compounds. anu.edu.auanu.edu.au

Gas Chromatography-Mass Spectrometry (GC-MS/MS) Approaches

While liquid chromatography is more common for the direct analysis of intact sulfates, gas chromatography-mass spectrometry (GC-MS) offers an alternative approach. nih.gov The analysis of non-hydrolyzed sulfated steroids by GC-MS involves the thermal cleavage of the sulfate group in the injection port, forming characteristic degradation products. nih.gov This method can provide high structural elucidating power. nih.gov However, it is an indirect method for the intact sulfate and relies on the predictable fragmentation of the parent molecule. GC-MS is a well-established technique for steroid profiling, but the analysis of steroid sulfates is often hampered by the need for deconjugation and derivatization. nih.govuni-muenchen.de

Methodological Challenges in Intact Phase II Metabolite Selectivity and Fragmentation

The direct analysis of intact Phase II metabolites, such as Oxandrolone 17-Sulfate, is not without its challenges. One of the primary issues is the poor fragmentation of these compounds in atmospheric pressure ionization (API) sources. researchgate.netnih.gov Phase II steroid metabolites often generate non-selective fragment ions, which can limit the confidence in their identification based solely on MS/MS data. nih.govacs.org The structural similarity among different steroid sulfates can lead to convoluted tandem mass spectrometry interpretations. acs.orgnih.gov Furthermore, the low abundance of these metabolites in complex biological matrices like urine necessitates highly sensitive and selective analytical methods. acs.orgnih.gov

Sample Preparation Strategies for Sulfate Conjugate Isolation and Enrichment

Effective sample preparation is critical for the successful analysis of this compound, especially given its low concentrations in biological samples.

Solid-Phase Extraction (SPE) Methodologies

Solid-phase extraction (SPE) is a widely used technique for the isolation and enrichment of steroid sulfates from biological matrices such as urine. nih.govnih.govresearchgate.net SPE offers several advantages over liquid-liquid extraction (LLE), including higher recovery, cleaner extracts, and the potential for automation. nih.govresearchgate.net

Various SPE sorbents have been utilized for the extraction of steroid sulfates. Mixed-mode sorbents, which combine reversed-phase and ion-exchange properties, have proven effective for the selective isolation of these charged analytes. nih.gov For instance, a method using a mixed-mode sorbent has been developed for the analysis of sulfate conjugates of several anabolic androgenic steroids. nih.gov Weak anion exchange (WAX) cartridges have also been employed for the selective isolation of sulfate conjugates. unifi.it Additionally, hydrophilic-lipophilic balanced (HLB) sorbents are effective in retaining a broad range of analytes, including both free steroids and their sulfate conjugates. unitedchem.comunitedchem.com On-line SPE coupled with UHPLC-MS/MS has been shown to be a highly sensitive and rapid method for the determination of oxandrolone and its metabolites. researchgate.netmdpi.com

Table 2: General Solid-Phase Extraction Protocol for Steroid Sulfates

| Step | Procedure |

|---|---|

| Conditioning | Sequential rinse with methanol (B129727) and water. unitedchem.com |

| Sample Loading | Passing the biological sample (e.g., urine) through the cartridge. unitedchem.com |

| Washing | Rinsing with aqueous solutions to remove interferences. unitedchem.com |

| Elution | Eluting the retained analytes with an organic solvent mixture. unitedchem.com |

Liquid-Liquid Extraction (LLE) Techniques

Liquid-liquid extraction (LLE) is a foundational sample preparation technique used to isolate analytes from complex biological matrices like urine or plasma. For oxandrolone and its metabolites, LLE has been a frequently employed clean-up procedure, typically involving the extraction of the analytes from the aqueous sample into an immiscible organic solvent. nih.govresearchgate.net However, the application of LLE for the intact this compound requires specific considerations due to the polar nature of the sulfate group.

While many historical methods have utilized LLE after a hydrolysis step (which cleaves the sulfate group), the direct extraction of the intact sulfated metabolite is crucial for long-term detection strategies. oup.comnih.gov The efficiency of LLE for highly polar compounds like steroid sulfates is dependent on several factors, including the choice of solvent and the pH of the aqueous sample.

Solvent Selection and Polarity: The choice of organic solvent is critical for the effective extraction of steroid sulfates. Due to the hydrophilic nature of the sulfate moiety, solvents with a degree of polarity are generally more effective. Common solvents used for the extraction of steroids and their metabolites include:

n-Butyl chloride: This solvent has been used in the LLE of the parent compound, oxandrolone, from plasma. nih.gov

Diethyl ether and Ethyl acetate (B1210297): These are commonly used solvents for the extraction of steroids from liquid samples. arborassays.com For sulfated steroids, which are more polar, ethyl acetate may be a more suitable choice.

The general principle is to match the polarity of the extraction solvent with that of the analyte. Given that this compound is more polar than its unconjugated precursor, a more polar extraction solvent would be required to optimize its recovery from an aqueous phase. chromatographyonline.com

A typical LLE protocol for steroid extraction involves adding the organic solvent to the liquid sample at a common ratio of 5:1 (v/v) solvent to sample, followed by vigorous mixing and separation of the layers. arborassays.com To enhance the extraction of polar analytes, a "salting-out" effect can be employed, where a high concentration of a simple salt is added to the aqueous phase to decrease the solubility of the analyte and promote its transfer to the organic phase. chromatographyonline.com

Application of Stable Isotope-Labeled Standards in Quantitative Analytical Research

The use of stable isotope-labeled internal standards is a cornerstone of modern quantitative mass spectrometry, providing a means to correct for variations in sample preparation and instrument response. oup.com In the analysis of steroids, including oxandrolone and its metabolites, these standards are crucial for achieving high accuracy and precision. nih.gov

For the quantitative analysis of this compound, an ideal internal standard would be this compound labeled with stable isotopes such as deuterium (B1214612) (²H or D) or carbon-13 (¹³C). These labeled standards have nearly identical chemical and physical properties to the unlabeled analyte, meaning they co-elute chromatographically and experience similar extraction recovery and ionization efficiency. oup.com The mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard.

While the synthesis of complex labeled steroid conjugates, such as ¹³C-labeled steroid sulfate glucuronides, has been demonstrated, the commercial availability of a specific stable isotope-labeled standard for this compound is not widespread. upf.edu In practice, laboratories may use a deuterated analogue of the parent steroid or a closely related sulfated steroid as an internal standard. For instance, in the analysis of dehydroepiandrosterone (B1670201) sulfate, a deuterated version of the molecule was used as the internal standard. nih.gov The use of such standards is critical for compensating for any analyte loss during the multi-step process of extraction, derivatization (if any), and analysis, thereby ensuring the reliability of the quantitative results. lcms.cz

Method Validation Parameters for Sulfate Metabolite Research (e.g., Linearity, Limits of Quantification, Accuracy, Specificity)

The validation of any analytical method is essential to ensure its reliability for its intended purpose. For the quantitative analysis of this compound in a research setting, several key parameters must be thoroughly evaluated, often following guidelines from regulatory bodies. While specific validation data for this compound is not extensively published, the parameters are well-established, and data from the parent compound and other sulfated steroids can provide a benchmark.

Linearity: Linearity assesses the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. A calibration curve is generated by analyzing a series of standards at different concentrations. For oxandrolone, methods have been validated with a linear range from as low as 81.63 pg/mL to 5000 pg/mL in urine. nih.govresearchgate.net For a method targeting this compound, a similar range would be aimed for, with the relationship between signal response and concentration ideally having a coefficient of determination (R²) greater than 0.99.

Limits of Quantification (LOQ) and Detection (LOD): The LOQ is the lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. The LOD is the lowest concentration that can be reliably detected. For oxandrolone, an LOQ of 81.63 pg/mL has been reported in urine. nih.govresearchgate.net In plasma, an LOQ of 2 ng/mL has been established. oup.com For a panel of other intact steroid sulfates, LOQ values have been reported in the range of 0.08 to 1 ng/mL. nih.govresearchgate.net

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the results. These are typically assessed by analyzing quality control (QC) samples at multiple concentration levels on the same day (intra-day) and on different days (inter-day). For oxandrolone analysis, intra-day and inter-day precision values are often required to be below 15%, with accuracy within ±15% of the nominal concentration. nih.gov For a validated method for other steroid sulfates, mean intra- and inter-assay coefficients of variation were reported to be 2.4%, with mean relative errors for accuracy at 5.9%. nih.govresearchgate.net

Specificity: Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present in the sample matrix. This is typically demonstrated by showing a lack of interfering peaks at the retention time of the analyte in blank matrix samples. In mass spectrometry-based methods, the monitoring of specific precursor-to-product ion transitions provides a high degree of specificity. nih.gov

Below is an interactive table summarizing typical method validation parameters for anabolic steroids and their metabolites, which would be relevant for the analysis of this compound.

| Validation Parameter | Typical Acceptance Criteria | Reported Values for Oxandrolone/Related Steroids |

| Linearity (R²) | > 0.99 | > 0.99 for Oxandrolone researchgate.net |

| Limit of Quantification (LOQ) | Signal-to-noise > 10 | 81.63 pg/mL (Oxandrolone in urine) nih.govresearchgate.net; 0.08 - 1 ng/mL (other steroid sulfates) nih.govresearchgate.net |

| Accuracy | Within ±15% of nominal value | 93.4% to 109.5% (Oxandrolone) nih.gov |

| Precision (%CV) | < 15% | < 11.0% (Oxandrolone) nih.gov |

| Specificity | No interference at analyte retention time | Confirmed by lack of signal in blank plasma oup.com |

Research Applications and Broader Implications of Oxandrolone 17 Sulfate Studies

Elucidation of Long-Term Metabolite Formation and Stability

The primary driver for investigating sulfated metabolites of anabolic androgenic steroids (AAS) is the potential to significantly extend the detection window in anti-doping analysis. nih.govresearchgate.net Long-term metabolites are crucial as they remain in the body for extended periods after administration has ceased. unitedchem.com

Initial research into Oxandrolone (B1677835) yielded seemingly contradictory findings regarding its sulfation. Some studies did not identify sulfated metabolites in urine samples, suggesting that if they were formed, their concentrations were below the detection limits of the technology used at the time. However, subsequent, more targeted research successfully identified a novel, long-term sulfated metabolite of Oxandrolone. nih.govresearchgate.net This compound was characterized as the sulfate (B86663) conjugate of 17β-hydroxymethyl-17α-methyl-18-nor-2-oxa-5α-androsta-13-en-3-one. nih.govresearchgate.net

This discovery underscores that sulfation is indeed a relevant, albeit potentially minor, metabolic pathway for Oxandrolone. The formation of this specific metabolite involves a complex rearrangement of the steroid's C/D-ring structure followed by hydroxylation and subsequent sulfate conjugation. dshs-koeln.de Studies on other 17α-methyl steroids have shown that the 17β-sulfate can be an unstable intermediate, leading to epimerization and rearrangement, which explains the formation of such unconventional structures. dshs-koeln.denih.gov The detection of these rearranged sulfated metabolites can prolong the detection window for Oxandrolone use up to 18 days, a significant improvement over traditional markers like epioxandrolone. dshs-koeln.de

While sulfated metabolites offer a longer detection window, their stability in stored biological samples is a key consideration. Sulfates are known to be potentially unstable, particularly in acidic urine, where hydrolysis can occur, converting the conjugate back to its non-sulfated form. wada-ama.org This highlights the need for controlled conditions during sample handling and preparation to ensure the integrity of these valuable long-term markers. wada-ama.org

| Study Focus | Key Finding | Significance | Reference |

|---|---|---|---|

| Identification of Long-Term Metabolites | Identified two epimeric 17-hydroxymethyl rearrangement products of oxandrolone. | Provided new long-term markers for oxandrolone, extending detection up to 18 days. | dshs-koeln.de |

| Analysis of Sulfate Conjugates | Successfully identified the sulfate conjugate of a rearranged oxandrolone metabolite. | Confirmed sulfation as a metabolic pathway for oxandrolone and its utility in doping control. | nih.govresearchgate.net |

| Stability of Sulfated Metabolites | Noted the potential instability of sulfated steroids in acidic urine, which can lead to hydrolysis. | Highlights the importance of proper sample storage and handling for reliable detection. | wada-ama.org |

Contributions to General Steroid Metabolism and Bioconversion Understanding

The investigation of Oxandrolone 17-Sulfate and similar conjugates has broadened the scientific understanding of steroid metabolism. Historically, Phase II metabolism, including sulfation and glucuronidation, was often viewed simply as a detoxification and elimination process. The study of AAS metabolites challenges this view, demonstrating that sulfation is an integral and complex part of biotransformation.

The formation of the sulfated, rearranged Oxandrolone metabolite is a prime example of a sophisticated bioconversion pathway. dshs-koeln.de It suggests that for sterically hindered 17α-methyl steroids, sulfation at the 17β-hydroxyl group can initiate a cascade of molecular rearrangements. dshs-koeln.denih.gov This provides valuable insight into the substrate specificity and function of human sulfotransferase (SULT) enzymes and the subsequent chemical instability of their products.

Furthermore, the fact that some individuals produce higher ratios of sulfated to glucuronidated metabolites highlights person-to-person variability in metabolic pathways. unitedchem.com Studying these differences helps create a more complete picture of human drug metabolism. The identification of these previously unknown pathways for synthetic steroids like Oxandrolone contributes to the fundamental knowledge of how the human body processes xenobiotics, revealing metabolic routes that may also be relevant for endogenous steroids or other drugs.

Role in Advancing Analytical Strategies for Conjugated Steroids in Biological Matrices

The pursuit of elusive metabolites like this compound has been a significant catalyst for advancements in analytical chemistry. Traditional methods, such as gas chromatography-mass spectrometry (GC-MS), are not ideal for the direct analysis of conjugated steroids. These techniques typically require a hydrolysis step to cleave the sulfate group, followed by derivatization before analysis. hpst.cz This multi-step process can be inefficient and may lead to the degradation of the target analyte. unitedchem.com

The growing interest in intact sulfate conjugates spurred the adoption and refinement of liquid chromatography-tandem mass spectrometry (LC-MS/MS). unitedchem.comresearchgate.net This technology has been transformative, allowing for the direct detection of steroid sulfates in urine and serum without prior hydrolysis. nih.govnih.govnih.gov This approach reduces sample preparation time and preserves the integrity of the metabolite. researchgate.net

The successful identification of the sulfated Oxandrolone metabolite was achieved using high-performance liquid chromatography coupled to tandem mass spectrometry (HPLC-MS/MS). nih.gov Further advancements, such as the use of ultra-high-performance liquid chromatography (UHPLC) and high-resolution mass spectrometry (HRMS), have enabled even greater sensitivity and specificity. dshs-koeln.de These methods allow laboratories to screen for a wide range of conjugated metabolites simultaneously, moving from a targeted to a more comprehensive "steroidomics" approach. researchgate.netwur.nl The challenges posed by detecting low-concentration, complex metabolites like this compound have directly contributed to the validation and routine implementation of these powerful analytical platforms in clinical and anti-doping laboratories.

| Technique | Sample Preparation | Detection Principle | Advantages | Disadvantages |

|---|---|---|---|---|

| Gas Chromatography-Mass Spectrometry (GC-MS) | Requires hydrolysis and chemical derivatization. | Analyzes the cleaved (unconjugated) steroid. | Well-established with extensive spectral libraries. | Indirect detection; inefficient sulfate hydrolysis; can destroy the original metabolite. hpst.cz |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Minimal; often "dilute-and-shoot" or simple solid-phase extraction (SPE). | Analyzes the intact sulfated steroid directly. | High specificity and sensitivity; preserves metabolite structure; faster sample prep. nih.govunitedchem.comnih.gov | Matrix effects can suppress ion signals; requires specific reference standards for absolute quantification. nih.gov |

Future Research Directions and Emerging Areas in Oxandrolone 17 Sulfate Studies

Exploration of Novel Sulfate (B86663) Conjugates and Uncharted Metabolic Pathways

While Oxandrolone (B1677835) 17-Sulfate is a known metabolite, ongoing research continues to uncover new metabolic products that could serve as even more sensitive or long-term biomarkers of oxandrolone use. The direct detection of sulfate conjugates is a powerful tool, as it can extend detection times and simplify sample analysis by removing the hydrolysis step.

Recent studies have successfully identified novel sulfate metabolites of oxandrolone in excretion urines using advanced analytical techniques. For instance, research has identified the sulfate conjugate of 17β-hydroxymethyl-17α-methyl-18-nor-2-oxa-5α-androsta-13-en-3-one as a new metabolite. Furthermore, investigations into the metabolism of oxandrolone in equine models have revealed that 16- and 17-methyl-hydroxylated metabolites are predominantly excreted as sulfate conjugates in urine. The discovery of such long-term metabolites is critical, as they can persist in the body for extended periods, significantly increasing the window of detection compared to parent compounds like epioxandrolone.

These findings underscore a critical area for future exploration: the comprehensive mapping of all sulfated metabolites of oxandrolone. Uncharted metabolic pathways may yield unique sulfate conjugates that are excreted over longer periods or in higher concentrations, thereby improving the efficacy of detection strategies.

| Identified Novel Metabolite | Significance | Primary Detection Matrix | Reference |

|---|---|---|---|

| Sulfate conjugate of 17β-hydroxymethyl-17α-methyl-18-nor-2-oxa-5α-androsta-13-en-3-one | Represents a new, long-term metabolite enhancing the detection window. | Urine | |

| 16-hydroxylated oxandrolone sulfates | Predominantly excreted as sulfate conjugates, indicating a significant metabolic pathway. | Urine | |

| 17-methyl-hydroxylated oxandrolone sulfates | Also found primarily as sulfate conjugates, offering additional targets for analysis. | Urine |

Development of Next-Generation Analytical Techniques for Enhanced Sensitivity and Specificity

The accurate detection of Oxandrolone 17-Sulfate and other sulfated steroids hinges on the continuous evolution of analytical technology. Historically, the analysis of steroid sulfates by gas chromatography-mass spectrometry (GC-MS) required a chemical or enzymatic cleavage of the sulfate group prior to analysis, a process which could lack sensitivity and be time-consuming.

The advent of liquid chromatography-mass spectrometry (LC-MS), particularly high-performance liquid chromatography coupled to tandem mass spectrometry (HPLC-MS/MS), has revolutionized the field. This technology allows for the direct detection of intact sulfate conjugates, bypassing the need for deconjugation and improving analytical efficiency.

Future developments are focused on enhancing the sensitivity and specificity of these methods even further. Key emerging areas include:

Ultra-High-Performance Liquid Chromatography (UHPLC)-MS/MS: This technique offers faster analysis times and higher resolution, allowing for the sensitive determination of oxandrolone and its metabolites. On-line solid-phase extraction (SPE) coupled with UHPLC-MS/MS provides a rapid and highly sensitive method for detection in urine matrices.

High-Resolution Mass Spectrometry (HRMS): Instruments like the Quadrupole-Orbitrap (Q-Orbitrap) provide high accuracy and resolution, which is invaluable for identifying and characterizing previously unknown metabolites.

Novel Ionization Techniques: While electrospray ionization (ESI) is common, research continues into alternative methods like atmospheric pressure chemical ionization (APCI) to improve the detection of specific steroid classes.

Advanced Sample Preparation: The development of improved extraction techniques, such as the use of mixed-mode solid-phase extraction sorbents, can enhance the recovery and purity of sulfate conjugates from complex biological samples like urine.

| Analytical Technique | Principle | Advantage for this compound Analysis | Reference |

|---|---|---|---|

| GC-MS | Gas chromatography separation followed by mass spectrometry. Requires deconjugation and derivatization for sulfates. | Provides structural information but is indirect and can lack sensitivity for sulfates. | |

| HPLC-MS/MS | Liquid chromatography separation coupled with tandem mass spectrometry. | Allows for direct detection of intact sulfate conjugates without hydrolysis, improving speed and efficiency. | |

| UHPLC-MS/MS with on-line SPE | Higher pressure and smaller particle columns for faster, higher-resolution separation with integrated sample cleanup. | Offers very high sensitivity and rapid analysis, suitable for high-throughput screening. | |

| LC-HRMS (e.g., Q-Orbitrap) | Liquid chromatography combined with high-resolution mass analysis. | Enables confident identification of novel and unknown metabolites through high mass accuracy. |

Mechanistic Investigations into Sulfotransferase Enzyme Systems Involved in Oxandrolone Metabolism

The biotransformation of oxandrolone into this compound is catalyzed by a supergene family of enzymes known as sulfotransferases (SULTs). These cytosolic enzymes play a crucial role in the metabolism of numerous steroids, drugs, and xenobiotics by transferring a sulfonate group from the universal donor, 3′-phosphoadenosine-5′-phosphosulfate (PAPS). However, the specific SULT isoforms responsible for oxandrolone sulfation and the mechanics of this interaction are not yet fully understood.

Future research must focus on detailed mechanistic investigations of these enzyme systems. Humans have at least thirteen distinct SULTs, grouped into families like SULT1 and SULT2. The SULT2 family, particularly SULT2A1, is well-known for its role in metabolizing hydroxysteroids. It is a prime candidate for involvement in oxandrolone metabolism.

Key research questions to be addressed include:

Isoform Specificity: Which specific human SULT isoforms (e.g., SULT2A1, SULT1E1) are primarily responsible for the sulfation of oxandrolone and its hydroxylated metabolites? This can be investigated using in vitro assays with recombinant human SULT enzymes.

Enzyme Kinetics: Determining the kinetic parameters (e.g., Km, Vmax) of the relevant SULTs with oxandrolone as a substrate will provide insight into the efficiency of the metabolic pathway.

Structural Biology: Elucidating the crystal structure of SULT enzymes bound to oxandrolone can reveal the specific molecular interactions that govern substrate recognition and catalysis. Understanding the active site's flexibility is key to explaining how SULTs can accommodate a wide range of substrates.

Regulation of SULT Expression: Investigating how genetic polymorphisms and other factors regulate the expression and activity of the SULT enzymes involved in oxandrolone metabolism could help explain inter-individual variability in metabolic profiles.

A complete kinetic and mechanistic description, similar to what has been achieved for SULT2A1 with other steroids, would provide a definitive model for understanding how oxandrolone is processed in the body.

| Human SULT Family | Known Substrates/Function | Potential Relevance to Oxandrolone Metabolism | Reference |

|---|---|---|---|

| SULT1 (e.g., SULT1A1, SULT1E1) | Metabolizes phenols, estrogens, and catecholamines. SULT1E1 has high affinity for estrogens. | Potentially involved, as SULTs often have overlapping substrate specificities. | |

| SULT2 (e.g., SULT2A1) | Primarily metabolizes hydroxysteroids like dehydroepiandrosterone (B1670201) (DHEA) and other sterols. | Highly likely to be the primary enzyme system responsible for the sulfation of oxandrolone and its hydroxylated metabolites due to its preference for steroid structures. | |

| SULT4 | Primarily expressed in the brain; substrates are not well-defined. | Unlikely to be involved in the primary peripheral metabolism of oxandrolone. |

Q & A

Basic Research Questions

Q. What analytical methods are most reliable for detecting and quantifying Oxandrolone 17-Sulfate in biological samples?

- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for detecting sulfated metabolites like this compound. Sample preparation involves solid-phase extraction using weak anion exchangers to isolate sulfate fractions. Hydrolysis stability must be validated, as sulfates of oxandrolone and its epimer rapidly hydrolyze in aqueous environments, necessitating immediate analysis post-extraction . Cross-validation with synthetic reference standards is critical to confirm metabolite identity.

Q. How should researchers design studies to investigate the pharmacokinetics of this compound?

- Methodological Answer : Use longitudinal sampling in animal or human models to capture metabolite excretion timelines. For example, urine samples should be collected daily for at least 18 days post-administration to account for long-term sulfate metabolites. Include control groups to differentiate endogenous sulfated steroids from exogenous oxandrolone derivatives. Systematic literature reviews (e.g., PubMed/CENTRAL searches with MeSH terms like "Oxandrolone" and "Burns") can inform dose-response parameters and ethical protocols .

Q. What are the key challenges in synthesizing this compound for experimental use?

- Methodological Answer : Synthesis requires regioselective sulfation at the 17-position, which is complicated by steric hindrance. Researchers should employ protecting-group strategies (e.g., tert-butyldimethylsilyl for hydroxyl groups) and characterize products via nuclear magnetic resonance (NMR) and high-resolution MS. Purity must exceed 95%, validated by HPLC-UV, to avoid confounding in vitro/in vivo results .

Advanced Research Questions

Q. How can contradictory data on this compound’s metabolic stability be resolved?

- Methodological Answer : Discrepancies often arise from hydrolysis rates during sample storage. To mitigate this, immediately freeze urine samples at -80°C post-collection and use enzymatic inhibition cocktails. Replicate conflicting studies under standardized conditions (e.g., pH 7.4, 37°C) and compare hydrolysis kinetics using LC-MS/MS. Meta-analyses of published datasets (e.g., WADA adverse findings) can identify methodological outliers .

Q. What statistical approaches are optimal for analyzing dose-dependent effects of this compound in preclinical studies?

- Methodological Answer : Use nonlinear mixed-effects modeling (NONMEM) to account for inter-individual variability in pharmacokinetic parameters. For small sample sizes, Bayesian hierarchical models improve power. Report confidence intervals and effect sizes (e.g., Cohen’s d) to contextualize significance. Raw data should be archived in repositories like Zenodo to enable reanalysis .

Q. How do sulfated metabolites of Oxandrolone influence the interpretation of doping control results?

- Methodological Answer : Sulfated metabolites (e.g., 17β-hydroxymethyl-17α-methyl-18-nor-2-oxa-5α-androsta-13-en-3-one sulfate) extend detection windows to 18 days post-administration. Researchers must validate antibody cross-reactivity in immunoassays and confirm findings with orthogonal methods (e.g., GC-MS). Collaborative studies with anti-doping agencies (e.g., WADA) are essential to harmonize cutoff thresholds .

Data Presentation and Reproducibility

Q. What guidelines should be followed when reporting this compound data in publications?

- Methodological Answer : Adhere to CONSORT-EHEALTH standards for transparency. Include:

- Detailed sample preparation protocols (e.g., extraction recovery rates).

- Raw chromatograms and mass spectra in supplementary materials.

- Exact p-values (not thresholds like p < 0.05) and corrections for multiple comparisons.

- Limitations section addressing hydrolysis artifacts and detection limits .

Q. How can researchers ensure reproducibility of this compound studies?

- Methodological Answer : Deposit synthetic procedures in protocols.io and share analytical parameters (e.g., LC gradient tables, MS ionization settings) via FAIR data repositories. Use blinded analysis for subjective endpoints (e.g., metabolite identification) and report inter-rater reliability metrics. Replicate key findings in independent labs using identical reference standards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.